molecular formula C30H24BrClN2O8S B388561 5-(5-{[(2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID

5-(5-{[(2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID

Cat. No.: B388561
M. Wt: 687.9g/mol
InChI Key: YEAQUKITQCWKKQ-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(5-{[(2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID” is a complex organic compound that features multiple functional groups, including a thiazolopyrimidine core, a furyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(5-{[(2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID” typically involves multi-step organic synthesis. Key steps may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.

    Functionalization of the benzoic acid moiety: This can be done through electrophilic aromatic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions may target the carbonyl groups within the thiazolopyrimidine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Drug Development: The compound’s complex structure makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents: Potential use as an anti-cancer or anti-inflammatory agent.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “5-(5-{[(2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures.

    Furylbenzoic acids: Compounds with similar functional groups.

Uniqueness

The unique combination of functional groups in “5-(5-{[(2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID” may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H24BrClN2O8S

Molecular Weight

687.9g/mol

IUPAC Name

5-[5-[(E)-[5-(2-bromo-4,5-dimethoxyphenyl)-6-ethoxycarbonyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]-2-chlorobenzoic acid

InChI

InChI=1S/C30H24BrClN2O8S/c1-5-41-29(38)25-14(2)33-30-34(26(25)17-12-22(39-3)23(40-4)13-19(17)31)27(35)24(43-30)11-16-7-9-21(42-16)15-6-8-20(32)18(10-15)28(36)37/h6-13,26H,5H2,1-4H3,(H,36,37)/b24-11+

InChI Key

YEAQUKITQCWKKQ-BHGWPJFGSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)/C(=C\C4=CC=C(O4)C5=CC(=C(C=C5)Cl)C(=O)O)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)C(=O)O)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)C(=O)O)S2)C

Origin of Product

United States

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